![molecular formula C10H15F2NO2 B13337763 Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate typically involves the annulation of a cyclopentane ring with a four-membered ring. One successful approach includes the use of stereoselective synthesis techniques to ensure the desired configuration of the compound . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.
Scientific Research Applications
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases that involve spirocyclic structures.
Mechanism of Action
The mechanism of action of Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can be compared with other spirocyclic compounds, such as spirocyclic oxindoles and azepines . These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its difluoro substitution, which can influence its reactivity and biological activity.
List of Similar Compounds
- Spirocyclic oxindoles
- Azepines
- Diazepines
These compounds are studied for their potential applications in medicinal chemistry and materials science, similar to this compound.
Properties
Molecular Formula |
C10H15F2NO2 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9/h7,13H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
HCXOCMFNPKSBJC-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CC(C2)(F)F)CN1 |
Canonical SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



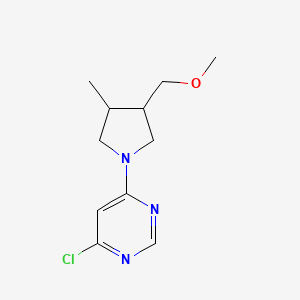
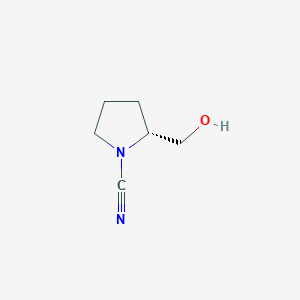
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)
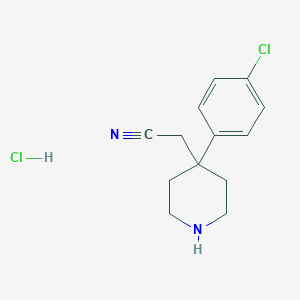

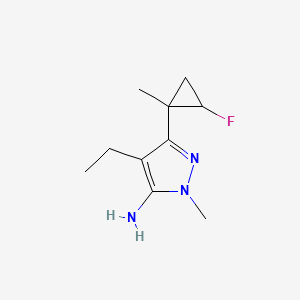
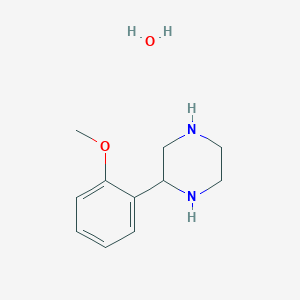
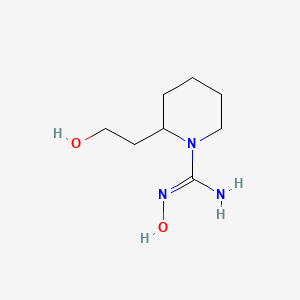
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
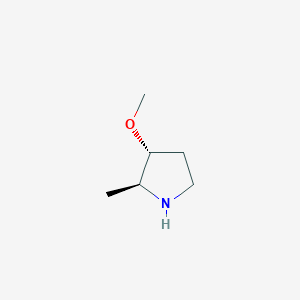
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)
![(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
